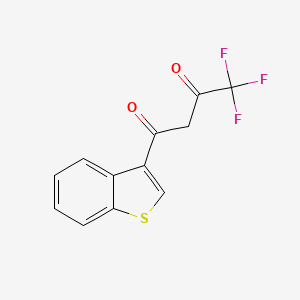

3-Thianaphthenoyltrifluoroacetone

Description

Fundamental Principles of Chelate Formation by 3-Thianaphthenoyltrifluoroacetone

This compound is a β-diketone, a class of organic compounds known for their excellent chelating properties. The key to its functionality lies in the keto-enol tautomerism. In solution, it exists in equilibrium between the keto and enol forms. The enol form possesses a proton that can be lost, creating a negatively charged enolate ion. This enolate ion acts as a bidentate ligand, meaning it can bind to a central metal ion through two of its atoms, in this case, the two oxygen atoms. This dual binding forms a stable, six-membered ring structure known as a chelate. The formation of this ring structure, referred to as the chelate effect, significantly enhances the stability of the resulting metal complex compared to complexes formed with monodentate ligands (ligands that bind through only one atom). wikipedia.orgchemguide.co.uk

The structure of this compound, featuring a thianaphthene (B1666688) ring and a trifluoromethyl group, also influences its complexing abilities. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the enolic proton, facilitating deprotonation and subsequent complex formation. The bulky thianaphthene group can introduce steric effects that may influence the stoichiometry and geometry of the resulting metal complexes.

Thermodynamics and Kinetics of Metal Chelate Formation

The formation of a metal complex with this compound is a reversible reaction governed by thermodynamic and kinetic principles. The stability and rate of formation of these complexes are crucial parameters in their practical applications.

The stability of a metal complex is quantified by its stability constant (also known as a formation constant). wikipedia.org A high stability constant indicates a strong interaction between the metal ion and the ligand, signifying the formation of a stable complex. chemguide.co.ukscispace.com These constants are determined experimentally using various techniques, including spectrophotometry and potentiometric titrations. scispace.commdpi.com Spectrophotometric methods often involve monitoring the change in absorbance of a solution as the complex forms. uwindsor.ca Potentiometric titrations measure the change in pH or ion concentration to determine the equilibrium constants of the complexation reactions. mdpi.com

The rate at which a metal complex forms is another critical factor. Kinetic studies provide insights into the mechanism of the complexation reaction and the factors that influence its speed.

The pH of the solution plays a pivotal role in the complexation equilibria of this compound. mdpi.com As a β-diketone, the ligand's ability to chelate is dependent on the deprotonation of its enolic form. In acidic solutions, the high concentration of hydrogen ions suppresses the deprotonation, thus hindering complex formation. As the pH increases, the equilibrium shifts towards the enolate form, favoring the formation of the metal complex. However, at very high pH values, metal ions may precipitate as hydroxides, competing with the chelation reaction. Therefore, for each metal-ligand system, there is an optimal pH range for maximum complex formation.

The selectivity of a chelating agent refers to its ability to preferentially bind to a specific metal ion in the presence of other ions. The presence of diverse ions in a solution can significantly impact the formation of a desired metal complex. Some ions may compete with the target metal ion for the chelating agent, forming their own complexes and reducing the efficiency of the desired reaction. Conversely, certain ions can act as masking agents. For instance, tartrate has been used as a masking agent to remove interferences from other ions during the determination of cerium(IV) with this compound. uwindsor.ca By selectively binding to interfering ions, masking agents prevent them from reacting with the primary chelating agent, thereby enhancing the selectivity of the analysis.

Complexation Studies with Specific Metal Ions

Significant research has been conducted on the complexation of this compound with cerium(IV). Studies have shown that it reacts with cerium(IV) to form a stable, water-insoluble chelate that can be extracted into an organic solvent like a benzene-ethanol mixture. uwindsor.ca This complex exhibits a distinct absorption maximum, which forms the basis for the spectrophotometric determination of cerium(IV). uwindsor.ca

Research has established that the stoichiometry of the cerium(IV) complex with this compound is 4:1, meaning four molecules of the ligand coordinate to one cerium(IV) ion. uwindsor.ca The molar absorptivity of this complex is reported to be 5.51 x 10³, indicating a high sensitivity for spectrophotometric analysis. uwindsor.ca The method has been found to be reproducible and simple. uwindsor.ca Furthermore, studies have investigated the optimal conditions for complex formation, including the ideal reagent concentration and the effect of heating and time. uwindsor.ca

| Metal Ion | Ligand | Stoichiometry (M:L) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Solvent |

| Cerium(IV) | This compound | 1:4 | 5.51 x 10³ | Benzene-Ethanol |

Table 1: Research Findings on Cerium(IV) Complexation with this compound

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzothiophen-3-yl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O2S/c13-12(14,15)11(17)5-9(16)8-6-18-10-4-2-1-3-7(8)10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWFGKBSGANQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192442 | |

| Record name | 3-Thianaphthenoyltrifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-29-0 | |

| Record name | 3-Thianaphthenoyltrifluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thianaphthenoyltrifluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Preparative Routes for 3-Thianaphthenoyltrifluoroacetone

The primary and most logical synthetic pathway to this compound involves a multi-step sequence commencing with the readily available heterocyclic compound, thianaphthene (B1666688) (benzo[b]thiophene). This process hinges on the initial formation of a key intermediate, 3-acetylbenzo[b]thiophene, which then undergoes a Claisen condensation to yield the target β-dione.

Multi-Step Synthesis from Thianaphthene Precursors

The synthesis of this compound is not a single-step process but rather a carefully orchestrated sequence of reactions. The foundational step is the acylation of thianaphthene to introduce an acetyl group at the 3-position of the thiophene (B33073) ring.

A common method for this is the Friedel-Crafts acylation of benzo[b]thiophene. However, this reaction is known to produce a mixture of 2- and 3-acylated products, with the 3-isomer often being the minor product. Therefore, alternative strategies are often employed to achieve better regioselectivity.

A more controlled approach involves the synthesis of 3-acetylbenzo[b]thiophene through other means, which can then be used as a clean precursor for the subsequent step. This intermediate, also known as 3-acetylthianaphthene (B74777) or methyl 3-thianaphthenyl ketone, is a known compound with established characterization data.

Once the key intermediate, 3-acetylbenzo[b]thiophene, is secured, the subsequent and final step is a Claisen condensation . This reaction involves the condensation of the methyl ketone with a suitable trifluoroacetylating agent, typically an ester such as ethyl trifluoroacetate (B77799), in the presence of a strong base. The base, such as sodium ethoxide or sodium hydride, deprotonates the α-carbon of the 3-acetylbenzo[b]thiophene, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl trifluoroacetate. Subsequent elimination of the ethoxide leaving group leads to the formation of the desired β-diketone, this compound.

A general protocol for a similar Claisen condensation to produce a related compound, 2-thenoyltrifluoroacetone (B1682245), involves the slow addition of the acetylthiophene derivative and ethyl trifluoroacetate to a suspension of sodium ethoxide in a suitable solvent like diethyl ether. amerigoscientific.com

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the Claisen condensation step are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of base, solvent, reaction temperature, and reaction time.

Base Selection: Strong bases are essential for the deprotonation of the acetyl group. Sodium hydride (NaH) is often a preferred base as it leads to an irreversible reaction by the evolution of hydrogen gas. Sodium ethoxide (NaOEt) is also commonly used, although the reaction may be reversible. The use of potassium tert-butoxide (KOtBu) has been shown to sometimes reduce the formation of byproducts. nih.gov

Solvent: Anhydrous aprotic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or toluene (B28343) are typically employed to prevent quenching of the strong base and any reactive intermediates.

Temperature: The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating to drive the reaction to completion. beilstein-journals.org Prolonged refluxing has been noted in some cases to decrease the yield and purity of the resulting β-diketone. beilstein-journals.org

Reaction Time: The reaction is typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion, which can range from a few hours to overnight.

The selection of the trifluoroacetylating agent is also critical. While ethyl trifluoroacetate is commonly used, other trifluoroacetic acid esters could also be employed.

Challenges and Innovations in Synthetic Pathways

A significant challenge in the synthesis of this compound lies in the initial regioselective acylation of thianaphthene. As mentioned, direct Friedel-Crafts acylation can lead to a mixture of isomers, necessitating tedious purification steps. Innovations to circumvent this include the development of alternative synthetic routes to 3-acetylbenzo[b]thiophene that offer higher yields and purity.

Another challenge in the Claisen condensation step is the potential for self-condensation of the starting ketone or ester, leading to unwanted byproducts. The slow addition of the reactants to the base at a controlled temperature is a common strategy to minimize these side reactions.

Purification of the final β-diketone can also be challenging due to its potential for keto-enol tautomerism and the presence of unreacted starting materials or byproducts. A classic and effective purification technique involves the formation of a copper(II) chelate of the β-diketone. The crude product is treated with a copper(II) salt, such as copper(II) acetate, to form a stable, often crystalline, copper complex. This complex can be isolated and purified, and the pure β-diketone can then be regenerated by treatment with a strong acid. nih.gov

Advanced Characterization of Synthetic Intermediates and Final Products

The unambiguous identification and confirmation of the structure of the synthetic intermediate, 3-acetylbenzo[b]thiophene, and the final product, this compound, are accomplished through a combination of modern spectroscopic techniques.

For the intermediate, 3-acetylbenzo[b]thiophene:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzo[b]thiophene ring system and a singlet for the methyl protons of the acetyl group.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, and the fragmentation pattern can offer further structural information.

For the final product, this compound:

Due to the limited availability of published data for this specific compound, the characterization would be based on the expected spectroscopic features for a β-diketone structure.

NMR Spectroscopy: ¹H NMR spectroscopy would be particularly informative. The spectrum is expected to show signals for the protons of the benzo[b]thiophene ring. A key feature would be the signal for the enolic proton, which is typically a broad singlet, and a signal for the methine proton in the keto tautomer. The integration of these signals can provide information about the keto-enol equilibrium. ¹³C NMR would show signals for the two carbonyl carbons and the carbons of the aromatic ring. The presence of the trifluoromethyl group would be evident in both ¹H and ¹³C NMR through coupling with the respective nuclei.

IR Spectroscopy: The IR spectrum would be complex due to the keto-enol tautomerism. It would likely show broad absorption bands for the enolic hydroxyl group (O-H) and strong absorption bands for the carbonyl groups (C=O) of both the keto and enol forms.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

Complexation Chemistry and Metal Ligand Coordination

Complexation Studies with Specific Metal Ions

Neodymium(III) Complexation Research

The complexation of TTA with trivalent lanthanides such as Neodymium(III) is fundamental to understanding separation processes within the f-block elements.

Mole ratio studies have demonstrated that the reaction between Neodymium(III) and TTA is not limited to a single species but involves the formation of multiple complexes. uwindsor.ca Spectrophotometric investigations have identified the stepwise formation of three distinct complexes with molar ratios of 1:1, 2:1, and 3:1 (TTA:Nd). uwindsor.ca These correspond to the cationic species [Nd(TTA)]²⁺, [Nd(TTA)₂]⁺, and the neutral species Nd(TTA)₃. rsc.org Further studies in ionic liquid media have also identified the formation of an anionic complex, [Nd(TTA)₄]⁻, highlighting the versatile coordination chemistry of neodymium with this ligand. rsc.org

Table 1: Stability Constants of Neodymium(III)-TTA Complexes in Ionic Liquid

| Species | Stoichiometry (Nd:TTA) | Stability Constant (log β) |

|---|---|---|

| [Nd(TTA)]²⁺ | 1:1 | 5.82 |

| [Nd(TTA)₂]⁺ | 1:2 | 10.6 |

| Nd(TTA)₃ | 1:3 | 14.5 |

| [Nd(TTA)₄]⁻ | 1:4 | 17.8 |

Source: Data from New Journal of Chemistry. rsc.org

Zirconium(IV) and Hafnium(IV) Complexation Research

The chemical similarity of Zirconium(IV) and Hafnium(IV) makes their separation a significant challenge in materials science, particularly for nuclear applications where hafnium's high neutron-capture cross-section is undesirable. samaterials.comiaea.org 3-Thianaphthenoyltrifluoroacetone (TTA) has proven to be an effective agent for their fractional separation through solvent extraction. acs.orgacs.org

The extraction process involves the formation of neutral tetrakis-chelate complexes, Zr(TTA)₄ and Hf(TTA)₄. researchgate.netresearchgate.net These complexes are formed when an acidic aqueous solution containing the metal ions is contacted with a solution of TTA in an organic solvent like benzene (B151609). acs.org Although both elements form similar 4:1 complexes, slight differences in their formation and distribution constants allow for their separation. acs.org Studies conducted in 2 M perchloric acid have quantified these differences, enabling the development of multi-stage extraction procedures to achieve high-purity zirconium. acs.org The coordination geometry of these M(IV)TTA₄ complexes is typically a square antiprism. researchgate.net

Table 2: Extraction Data for Zr(IV) and Hf(IV) with TTA

| Element | Complex Formed | Extraction Conditions | Key Finding |

|---|---|---|---|

| Zirconium(IV) | Zr(TTA)₄ | 2 M Perchloric Acid / Benzene | Efficient extraction, forming the basis for separation. acs.org |

Iron(III) Complexation Research

This compound also forms a distinct, colored complex with Iron(III), which has been leveraged for spectrophotometric analysis. The reaction between Fe(III) and TTA results in the formation of a stable chelate. Mole ratio methods have determined the stoichiometry of the complex to be 1:3, with one Fe(III) ion coordinated to three TTA ligands, forming the neutral complex Fe(TTA)₃. nih.gov This complex is intensely colored and can be used for the quantitative determination of iron in various samples. ijlis.orgscispace.com The stability of the Fe(III)-TTA complex is lower than that of the Fe(III)-EDTA complex, which can be demonstrated by the fact that adding EDTA to a solution of the Fe(III)-TTA complex will cause a color change as the iron is preferentially complexed by the EDTA. cuhk.edu.hk

Elucidation of Coordination Geometries and Bonding Modes in Metal Chelates

The determination of the precise coordination geometry and bonding modes within metal chelates of this compound is crucial for understanding their chemical and physical properties. A variety of instrumental techniques are employed for this purpose.

Spectroscopic Methods offer valuable insights into the coordination environment in both solid and solution states.

Infrared (IR) Spectroscopy is particularly useful for probing the bonding of the β-diketonate ligand. The C=O and C=C stretching frequencies in the IR spectrum of the free ligand are altered upon coordination to the metal ion. These shifts provide evidence of chelation and can sometimes give an indication of the strength of the metal-oxygen bonds.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. For transition metal complexes like those of Cr(III) and Cu(II), the position and intensity of the d-d absorption bands are indicative of the coordination geometry. For instance, the UV-Vis spectrum of an octahedral Cr(III) complex will show characteristic absorption bands corresponding to transitions from the ⁴A₂g ground state to higher energy quartet states.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly for diamagnetic complexes or in some cases for paramagnetic complexes, can provide information about the ligand environment and the symmetry of the complex in solution. ¹H and ¹³C NMR can confirm the coordination of the ligand, while ¹⁹F NMR is sensitive to the environment of the trifluoromethyl group.

Through the combined application of these techniques, a comprehensive picture of the coordination geometries and bonding modes in metal chelates of this compound can be established, revealing the intricate interplay between the metal ion and the versatile β-diketonate ligand.

Advanced Analytical Applications and Method Development

Spectrophotometric Determination Methodologies

3-Thianaphthenoyltrifluoroacetone has emerged as a significant reagent in the field of analytical chemistry, particularly for the spectrophotometric determination of metal ions. Its utility is highlighted in methods developed for quantifying elements such as uranium(VI) scholaris.ca. The underlying chemistry that makes this compound effective is its structure as a β-diketone, which allows it to form stable, colored complexes with metal ions, a principle shared with its well-studied analogue, thenoyltrifluoroacetone (TTA) mdpi.com.

This compound belongs to a class of chelating agents known as β-diketones. The presence of an electron-withdrawing trifluoromethyl (-CF3) group enhances the acidity of the compound's enol form, facilitating the extraction of metal ions at a low pH mdpi.com. This structural feature is crucial for creating highly sensitive and selective reagents. When this compound reacts with a metal ion, it forms a stable chelate complex that is soluble in organic solvents. This complex exhibits strong absorbance in the UV-visible spectrum, which is the basis for its use in spectrophotometric analysis arcjournals.org. The formation of these colored complexes allows for the selective detection and quantification of specific metals, even in trace amounts nih.gov. The development of such reagents is a cornerstone of advanced analytical methods for elemental analysis nih.gov.

The efficiency and accuracy of spectrophotometric methods using this compound are critically dependent on the careful optimization of several analytical parameters.

pH: The pH of the aqueous solution is one of the most critical factors. The extraction of metal chelates is highly pH-dependent, as the formation of the chelate involves the release of protons from the enolic form of the reagent iaea.org. For the analogous TTA system for uranium extraction, optimal results are achieved within a pH range of 3.5 to 4.0 . Different metal ions will have different optimal pH ranges for complex formation, which can be exploited for selective analysis.

Reagent Concentration: The concentration of the chelating agent in the organic phase directly influences the extraction efficiency. An increase in the extractant concentration generally leads to an increased distribution ratio of the metal ion mdpi.com. However, an optimal concentration must be determined, as an excess can sometimes lead to the formation of different adducts or unwanted side reactions mdpi.com. For a similar system, a 15-fold excess of the reagent was found to be sufficient for maximum complex formation arcjournals.org.

Equilibration Time: Sufficient time must be allowed for the chelation reaction to reach equilibrium and for the complete transfer of the metal complex from the aqueous phase to the organic phase. This ensures that the subsequent absorbance measurement is stable and reproducible.

Temperature: Temperature can affect both the stability of the chelate complex and the distribution equilibrium. In a study on thorium transport using an organophosphorus compound, temperature was kept constant at 25 °C to ensure consistent results arcjournals.org. The formation constant of the iron(III)-norfloxacin complex, for example, was determined specifically at 25 °C nih.gov.

| Parameter | Optimal Value/Range | Reference |

|---|---|---|

| pH | 3.5 - 4.0 | |

| Wavelength (λmax) | 376 nm | |

| Temperature | 25 °C (Standard) | nih.gov |

| Reagent System | TTA-TOPO in BL-9EX |

In the analysis of real-world samples, the presence of other ions can interfere with the accurate determination of the target metal ion. These interferences can be positive (enhancing the absorbance signal) or negative (decreasing the signal) nih.gov. For methods involving β-diketone reagents, ions such as iron(III), copper, aluminum, thorium, and zirconium are known to cause significant interference as they also form stable complexes .

To overcome this challenge, interference studies are conducted to identify problematic ions and establish tolerance limits. Mitigation strategies often involve the use of masking agents. A masking agent is a reagent that forms a stable, often colorless, complex with the interfering ion, preventing it from reacting with the primary chelating agent. Ethylenediaminetetraacetic acid (EDTA) is a widely used masking agent that can effectively sequester many interfering metal ions, thereby improving the selectivity of the analytical method for the target analyte . For instance, while several ions interfered with a uranium determination method using TTA, the addition of EDTA allowed for reasonable results to be obtained .

The performance of a spectrophotometric method is evaluated based on several key metrics that validate its suitability for quantitative analysis.

Adherence to Beer's Law: The Beer-Lambert Law (A = εcl) states that there is a linear relationship between the absorbance (A) of a solution and the concentration (c) of the absorbing species libretexts.org. A crucial step in method validation is to construct a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The method is considered reliable if the plot of absorbance versus concentration yields a straight line, indicating adherence to Beer's Law over a specific concentration range researchgate.netresearchgate.net. For example, in the determination of iron(III) with norfloxacin, the calibration graph was rectilinear over the range of 0.25-12.0 ppm of iron(III) nih.gov. A similar U(VI)-TTA method obeyed Beer's law in the range of 0–16 µg/mL .

Molar Absorptivity (ε): Molar absorptivity, also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a particular wavelength chemguide.co.uk. It is a constant for a given substance in a specific solvent at a defined wavelength and is calculated from the slope of the Beer's Law calibration curve libretexts.org. A high molar absorptivity value indicates high sensitivity. For the mixed complex of uranium(VI) with TTA and TOPO, the molar absorptivity was determined to be 2.1 x 10⁴ L mol⁻¹ cm⁻¹ .

Sensitivity: The sensitivity of the method refers to its ability to discriminate between small differences in analyte concentration. It is often related to the molar absorptivity and can also be expressed by metrics like the Sandell sensitivity, which is the concentration of analyte that gives an absorbance of 0.001 in a 1 cm cell nih.gov. A higher molar absorptivity corresponds to a more sensitive analytical method, capable of detecting lower concentrations of the analyte arcjournals.org.

| Performance Metric | Value | Reference |

|---|---|---|

| Linear Range (Beer's Law) | 0 - 16 µg/mL | |

| Molar Absorptivity (ε) | 2.1 x 10⁴ L mol⁻¹ cm⁻¹ | |

| Wavelength (λmax) | 376 nm |

Solvent Extraction Protocols for Metal Ion Separation

Solvent extraction is a powerful technique for separating and pre-concentrating metal ions from an aqueous solution by transferring them to an immiscible organic solvent osti.gov. This process is highly effective even at low metal concentrations and is foundational in hydrometallurgy and analytical chemistry osti.gov. This compound is an excellent chelating extractant for this purpose.

The process of chelate extraction using a β-diketone like this compound relies on the formation of a neutral, organophilic metal complex. The chelating agent, represented as HA, exists in a keto-enol tautomeric equilibrium in solution. The enol form is acidic and can lose a proton to react with a metal ion (Mⁿ⁺) from the aqueous phase. This reaction forms an uncharged metal chelate (MAₙ) that is more soluble in the organic solvent than in the aqueous solution.

The efficiency of the extraction is quantified by the distribution ratio (D) , which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

D = [M]ₒᵣg / [M]ₐq

A high distribution ratio indicates effective extraction of the metal ion into the organic phase. The distribution ratio is influenced by several factors, including the pH of the aqueous phase and the concentration of the chelating agent (HA) in the organic phase mdpi.com. As shown by the equilibrium equation, increasing the pH (decreasing [H⁺]) or increasing the concentration of the chelating agent will shift the equilibrium to the right, favoring the formation of the metal chelate and thus increasing the distribution ratio mdpi.commdpi.com. This principle allows for the selective separation of different metal ions by carefully controlling the pH of the extraction iaea.org.

Selection and Optimization of Organic Solvents for Extraction Efficiency

The efficiency of metal extraction using a chelating agent like this compound is critically dependent on the choice of the organic solvent. The solvent not only dissolves the chelating agent and the resulting metal chelate but also influences the equilibrium of the extraction process. The selection of an appropriate solvent is a crucial first step in developing any solvent extraction method.

Several factors must be considered when selecting and optimizing the organic solvent:

Solubility: The solvent must effectively dissolve both the this compound reagent and the metal chelate formed. Poor solubility of the chelate can lead to the formation of a third phase, complicating the separation process.

Polarity: The polarity of the solvent affects the distribution of the chelating agent and the metal chelate between the aqueous and organic phases. Non-polar or weakly polar solvents like xylene, toluene (B28343), and kerosene (B1165875) are often preferred to minimize the loss of the chelating agent to the aqueous phase.

Synergistic Effects: The extraction efficiency can be significantly enhanced by adding a neutral donor solvent, known as a synergist, to the organic phase. Organophosphorus compounds like tri-n-octylphosphine oxide (TOPO) and tributyl phosphate (B84403) (TBP) are common synergists. These molecules can displace residual water molecules from the coordination sphere of the metal ion, forming a more hydrophobic and thus more extractable adduct. For instance, the interaction of the related compound Thenoyltrifluoroacetone (TTA) with neutral donors like TOPO, TBP, and others has been shown to form complex species that enhance the extraction of trivalent actinides. nih.gov The equilibrium constants for the formation of these synergistic adducts generally follow the order TOPO > DBBP > DOSO > TBP. nih.gov

Physical Properties: The solvent's density, viscosity, and volatility are important for practical handling and phase separation. A significant density difference between the organic and aqueous phases facilitates clean and rapid separation.

Optimization of the solvent system typically involves systematically varying the concentration of the chelating agent and the synergist in different organic diluents to find the combination that provides the highest distribution ratio and separation factor for the target metal ion.

Separation of Challenging Metal Pairs (e.g., Zirconium(IV) and Hafnium(IV))

The separation of zirconium(IV) and hafnium(IV) is a notoriously difficult but crucial process, especially for applications in the nuclear industry where hafnium-free zirconium is required for fuel cladding due to its low neutron absorption cross-section. iaea.org Conversely, hafnium is an excellent neutron absorber and is used for control rods. samaterials.com The chemical similarity of these two elements, stemming from the lanthanide contraction, makes their separation a significant challenge. samaterials.com Solvent extraction using chelating agents is one of the most effective methods for this purpose. samaterials.comresearchgate.net

While specific studies on this compound are limited, extensive research on its close analogue, 2-Thenoyltrifluoroacetone (B1682245) (TTA), provides a strong basis for its potential application. TTA has been demonstrated to be an effective extractant for both Zr(IV) and Hf(IV). riken.jp

In a typical extraction, the tetravalent metal ion (M⁴⁺) in the aqueous phase reacts with the chelating agent (HL, such as TTA or this compound) in the organic phase to form a neutral chelate (ML₄) that is preferentially soluble in the organic phase. The general extraction reaction can be described as:

M⁴⁺(aq) + 4HL(org) ⇌ ML₄(org) + 4H⁺(aq)

The efficiency of the extraction is highly dependent on the pH of the aqueous phase and the concentration of the chelating agent. riken.jp

Research Findings on Zr(IV) and Hf(IV) Extraction with 2-Thenoyltrifluoroacetone (TTA)

A study on the liquid-liquid extraction of Zr(IV) and Hf(IV) from a 3 M nitric acid (HNO₃) solution using TTA dissolved in toluene demonstrated the feasibility of this separation. The results showed that the distribution ratio (D) for both metals increases with increasing TTA concentration. riken.jp A plot of log D versus log [TTA] yielded a straight line with a slope of approximately 4 for both zirconium and hafnium, indicating that the primary extracted species are Zr(TTA)₄ and Hf(TTA)₄. riken.jp

Table 1: Distribution Ratios for Zr(IV) and Hf(IV) Extraction with TTA

This interactive table shows the dependence of the distribution ratios (D) of Zirconium-88 and Hafnium-175 on the concentration of 2-Thenoyltrifluoroacetone (TTA) in toluene from a 3 M HNO₃ aqueous solution.

| TTA Concentration (mol/L) | Zr-88 Distribution Ratio (D) | Hf-175 Distribution Ratio (D) |

| 0.02 | ~0.3 | ~0.1 |

| 0.05 | ~3 | ~1 |

| 0.1 | ~20 | ~8 |

| 0.2 | ~100 | ~50 |

Data adapted from a study on the liquid-liquid extraction of zirconium and hafnium with 2-thenoyltrifluoroacetone. riken.jp

These findings suggest that by carefully controlling the experimental conditions, such as the TTA concentration and the acidity of the aqueous phase, a separation of zirconium and hafnium can be achieved. Although Hf is generally extracted preferentially in many systems, such as the MIBK-HSCN system, other systems show preferential extraction of Zr. mdpi.com The separation can be further enhanced through the use of synergistic agents like TOPO, which can improve both the extraction efficiency and the separation factor.

Extraction of Trace Metals from Complex Matrices

This compound is well-suited for the extraction of trace metals from complex matrices, such as environmental samples (water, soil), biological tissues, and industrial effluents. Its ability to form stable chelates with a wide range of metal ions allows for their selective removal from a sample matrix that may contain high concentrations of interfering ions like alkali and alkaline earth metals.

The general procedure involves:

Sample Digestion/Leaching: Solid samples are typically digested with strong acids to bring the metal ions into an aqueous solution.

pH Adjustment: The pH of the aqueous solution is adjusted to an optimal value for the formation of the specific metal-chelate complex. This is a critical step for achieving selectivity, as different metal chelates have different pH ranges of formation.

Solvent Extraction: The pH-adjusted aqueous sample is shaken with a solution of this compound in an immiscible organic solvent. The metal ions are transferred to the organic phase as metal chelates.

Back-Extraction (Stripping): The metal ions are stripped from the organic phase back into a clean aqueous solution, typically a strong acid. This step serves to concentrate the metal ions and prepare them in a suitable matrix for analysis.

Analysis: The concentration of the trace metals in the final aqueous solution is determined using instrumental techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

A key advantage of using chelating agents like this compound is the ability to achieve high preconcentration factors. By extracting metals from a large volume of aqueous sample into a small volume of organic solvent, and subsequently stripping them into an even smaller volume of acidic solution, the concentration of the metals can be increased by orders of magnitude, enabling their detection at trace and ultra-trace levels. researchgate.net

Emerging Applications in Analytical Chemistry

Potential in Advanced Separation Techniques

The strong chelating properties of this compound make it a promising reagent for use in advanced separation techniques, particularly in chromatography. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Metal ions, which are typically not directly analyzable by conventional reversed-phase HPLC, can be converted into stable, neutral metal chelates using this compound. This process, known as pre-column derivatization, makes the metal species sufficiently hydrophobic to be separated on a C18 or other non-polar stationary phase. nih.gov The resulting metal chelates often exhibit strong UV-Visible absorbance, allowing for sensitive detection. This approach enables the separation and quantification of multiple metal ions in a single chromatographic run. researchgate.net

Supercritical Fluid Chromatography (SFC): The neutral metal chelates formed with this compound are often soluble in supercritical fluids like carbon dioxide, especially when modified with a co-solvent. SFC can offer faster and more efficient separations compared to HPLC for certain applications.

Sensor Development Utilizing Chelate Formation

The formation of a colored or fluorescent chelate upon reaction with a specific metal ion is a fundamental principle in chemical sensor development. This compound and similar β-diketones have significant potential in this area.

A chemical sensor based on this compound would typically involve immobilizing the this compound molecule onto a solid support, such as a polymer membrane, a fiber optic probe, or nanoparticles. When this sensor is exposed to a sample containing the target metal ion, the formation of the metal chelate on the sensor surface leads to a change in its optical properties.

Colorimetric Sensors: The formation of the metal chelate can result in a distinct color change that can be detected visually or quantified with a simple spectrophotometer. rsc.org This allows for the rapid, low-cost screening of metal ion contamination.

Fluorescent Sensors: By incorporating or coupling this compound with a fluorophore, a sensor can be designed where the chelation event either enhances ("turns on") or quenches ("turns off") the fluorescence signal. nih.gov Fluorescent sensors generally offer much higher sensitivity and selectivity compared to their colorimetric counterparts, making them suitable for trace-level detection. The development of such sensors could provide valuable tools for environmental monitoring and clinical diagnostics.

Spectroscopic and Structural Elucidation of Complexes and Derivatives

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org In the context of 3-Thianaphthenoyltrifluoroacetone and its complexes, FT-IR is instrumental in confirming the coordination of the ligand to a metal ion.

The FT-IR spectrum of the free this compound ligand is expected to show characteristic absorption bands for the β-diketone moiety. The stretching vibrations of the carbonyl groups (C=O) are typically observed in the region of 1600-1700 cm⁻¹. The presence of strong intramolecular hydrogen bonding in the enol form can lower this frequency. The stretching vibrations of the C=C bond of the enol form usually appear around 1540-1580 cm⁻¹. Additionally, the thianaphthene (B1666688) ring will exhibit its own characteristic C-H and C-S stretching and bending vibrations. The trifluoromethyl group (-CF₃) gives rise to strong absorption bands in the 1100-1300 cm⁻¹ region. researchgate.netresearchgate.net

Upon complexation with a metal ion, significant changes in the FT-IR spectrum are observed. The most telling of these is the shift of the C=O stretching vibration to a lower frequency, which indicates the coordination of the carbonyl oxygen atoms to the metal center. This weakening of the C=O bond is a direct consequence of electron donation to the metal. The C=C stretching vibration may also shift, reflecting the delocalization of electron density within the newly formed chelate ring. The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) bonds.

Representative FT-IR Data for a Related β-Diketone Complex (Eu(TTA)₃(H₂O)₂):

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O stretch (coordinated) | ~1600-1640 |

| C=C stretch (chelate ring) | ~1530-1550 |

| C-F stretch (CF₃ group) | ~1130-1300 |

| Eu-O stretch | ~450-550 |

Data is representative and based on studies of 2-thenoyltrifluoroacetone (B1682245) (TTA) complexes, a close structural isomer.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) in Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of molecules in solution. organicchemistrydata.orgmdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound and its derivatives.

¹H NMR: The ¹H NMR spectrum of free this compound is expected to show distinct signals for the protons of the thianaphthene ring, the methine proton (-CH=) of the enol form, and any protons on the alkyl or aryl substituents. The chemical shift of the enolic proton is typically found significantly downfield (δ > 10 ppm) due to strong intramolecular hydrogen bonding, though it can be broad and sometimes unobservable. The protons of the thianaphthene ring will appear in the aromatic region (typically δ 7-8.5 ppm) with coupling patterns that depend on their substitution. researchgate.net

Upon complexation with a diamagnetic metal ion, the chemical shifts of the protons near the coordination site will be affected. The disappearance of the enolic proton signal is a clear indication of chelation. The signals of the thianaphthene ring protons may also experience shifts due to changes in the electronic environment.

¹³C NMR: The ¹³C NMR spectrum of the free ligand will show characteristic signals for the carbonyl carbons, the enolic carbon atoms, the carbons of the thianaphthene ring, and the carbon of the trifluoromethyl group (which will appear as a quartet due to coupling with the three fluorine atoms). nih.gov The carbonyl carbons are typically observed in the range of δ 180-200 ppm.

Coordination to a metal ion causes a downfield shift of the carbonyl carbon signals, confirming their involvement in bonding. The chemical shifts of the other carbons in the chelate ring are also affected, providing further evidence of complex formation.

Representative NMR Data for a Related β-Diketone Ligand (TTA):

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H (Thiophene protons) | 7.2 - 8.0 |

| ¹H (Methine proton, enol) | ~6.5 |

| ¹³C (Carbonyl carbons) | ~180-190 |

| ¹³C (Enolic carbons) | ~90-100 |

| ¹³C (Thiophene carbons) | 125-140 |

Data is representative and based on studies of 2-thenoyltrifluoroacetone (TTA), a close structural isomer. researchgate.net

Mass Spectrometry (ESI-MS, Fragmentation Pathway Analysis)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of coordination complexes and other large molecules. libretexts.org It allows for the determination of the molecular weight of the intact complex and can provide insights into its structure and stability through fragmentation analysis.

In a typical ESI-MS experiment of a metal complex of this compound, the molecular ion peak corresponding to the intact complex, such as [M(ligand)ₙ]⁺ or [M(ligand)ₙ - H]⁻, would be observed. The exact nature of the observed ion depends on the metal, the ligand, and the solvent system used.

Fragmentation of the molecular ion can be induced by increasing the cone voltage or by using tandem mass spectrometry (MS/MS). The fragmentation pathways can provide valuable structural information. For a complex of this compound, likely fragmentation patterns would involve the sequential loss of ligands, or fragments of the ligand. For the ligand itself, fragmentation would likely proceed through cleavage of the C-C bonds adjacent to the carbonyl groups and fragmentation of the thianaphthene ring. Common neutral losses would include CO, CF₃, and molecules related to the thianaphthene moiety. miamioh.edunih.gov The analysis of these fragmentation patterns can help to confirm the structure of the ligand and its coordination mode within the complex.

Electronic Absorption (UV-Vis) Spectroscopy for Characterization of Complex Formation and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. docbrown.info This technique is highly effective for characterizing the formation of metal complexes with this compound and for studying their optical properties.

The free this compound ligand typically exhibits strong absorption bands in the UV region (around 300-400 nm) corresponding to π→π* transitions within the conjugated system of the enol form and the thianaphthene ring. nih.gov

Upon complexation with a metal ion, significant changes in the UV-Vis spectrum are observed. The formation of the chelate ring often leads to a bathochromic (red) shift of the π→π* absorption band. This is due to the extension of the conjugated system and the stabilization of the excited state upon coordination. The appearance of new, often weaker, absorption bands at longer wavelengths can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, depending on the metal ion and its oxidation state. researchgate.net In the case of lanthanide complexes, f-f transitions of the metal ion may also be observed, although they are typically weak and sharp. The changes in the UV-Vis spectrum upon titration of the ligand with a metal ion can be used to determine the stoichiometry and stability of the complex.

Representative UV-Vis Absorption Data for Related β-Diketone Complexes:

| Complex Type | λ_max (nm) | Type of Transition |

| Free β-Diketone (enol) | ~320-360 | π→π |

| Transition Metal Complex | ~350-450 | π→π and LMCT |

| Lanthanide Complex | ~340-380 | π→π* (ligand-centered) |

Data is representative and based on studies of various β-diketone complexes containing aromatic and thienyl substituents. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Chelates (if available)

For a metal complex of this compound, a crystal structure would reveal the coordination number of the metal ion, the bite angle of the bidentate ligand, and the planarity of the chelate ring. It would also show the arrangement of the ligands around the metal and the presence of any coordinated solvent molecules or counter-ions. The solid-state packing of the molecules, including any intermolecular interactions such as hydrogen bonding or π-π stacking, would also be elucidated. nih.gov

While no specific crystal structures for complexes of this compound were found in the searched literature, the structures of numerous complexes with the related 2-thenoyltrifluoroacetone (TTA) ligand have been reported. These studies show that TTA typically acts as a bidentate chelating ligand, forming stable complexes with a wide range of metal ions. The coordination geometry is highly dependent on the metal ion and the stoichiometry of the complex. For example, with lanthanide ions, it is common to find complexes with three or four TTA ligands, often with additional coordinated water or other solvent molecules, leading to high coordination numbers.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of many-body systems like molecules. rsc.org DFT methods are used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and to calculate a wide range of electronic properties. nih.govnih.gov

For 3-Thianaphthenoyltrifluoroacetone, a DFT calculation would begin with defining a starting geometry. This structure would then be optimized using a specific functional, such as the popular B3LYP hybrid functional, and a basis set, for instance, 6-311++G(d,p). nih.gov The functional approximates the exchange-correlation energy, which accounts for the complex electron-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum potential energy. A frequency analysis is typically performed afterward to confirm that the optimized structure is a true minimum, characterized by the absence of any imaginary frequencies. nih.gov

From a successful DFT calculation, key structural parameters can be extracted. These parameters provide a detailed three-dimensional picture of the molecule.

Interactive Table 1: Representative Predicted Geometric Parameters for the Enol Form of this compound from a DFT Optimization. (Note: This data is illustrative, representing typical values for such functional groups, as specific published data for this molecule is unavailable).

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C=O (keto) | 1.25 Å | |

| C-C (keto-enol) | 1.40 Å | |

| C=C (enol) | 1.37 Å | |

| C-O (enol) | 1.33 Å | |

| C-CF3 | 1.54 Å | |

| C-S (in ring) | 1.77 Å | |

| Bond Angles | ||

| O=C-C | 121.0° | |

| C-C=C | 123.5° | |

| C=C-O | 120.0° | |

| C-S-C (in ring) | 92.1° | |

| Dihedral Angles | ||

| O=C-C=C | 180.0° (trans) | |

| C-C-C-S | ~180.0° (planar) |

These geometric parameters are crucial for understanding the steric environment around the chelation site (the two oxygen atoms of the β-diketone moiety) and how the bulky thianaphthene (B1666688) group might influence coordination with a metal ion.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wordpress.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as the electron acceptor (electrophile). youtube.com The energies of these orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are fundamental descriptors of molecular reactivity and stability.

For this compound, the HOMO is expected to be localized primarily over the thianaphthene ring and the enolic double bond, which are the most electron-rich parts of the molecule. The LUMO is likely centered on the diketone fragment, particularly the carbon atoms of the carbonyl groups and the trifluoromethyl group, due to the electron-withdrawing nature of the oxygen and fluorine atoms.

The HOMO-LUMO energy gap is a key indicator of chemical stability. A large gap implies high stability and low reactivity, as it costs more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. nih.gov These energy values, calculated via DFT, are used to compute global reactivity descriptors.

Interactive Table 2: Representative FMO-Derived Reactivity Descriptors for this compound. (Note: This data is illustrative, based on typical values for similar organic molecules, as specific published data for this molecule is unavailable).

| Parameter | Formula | Representative Value | Interpretation |

| HOMO Energy (EHOMO) | - | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.8 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV | Suggests good kinetic stability |

| Ionization Potential (I) | -EHOMO | 6.2 eV | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.8 eV | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | χ² / (2η) | 3.64 eV | Measure of electrophilic power |

Analysis of these parameters would predict how the ligand might participate in chemical reactions, particularly its interaction with electrophilic metal ions during chelation.

Molecular Electrostatic Potential (MEP) Mapping of the Ligand

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.org It is plotted on the surface of the molecule's electron density, illustrating the net electrostatic effect of the total charge (electrons and nuclei). The MEP map uses a color scale to indicate different potential values: red typically shows regions of most negative potential (electron-rich, prone to electrophilic attack), while blue shows regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.netnih.gov

For this compound, an MEP map would clearly identify the reactive centers.

Negative Potential (Red/Yellow): The most negative regions would be concentrated around the two oxygen atoms of the β-diketone moiety. This is due to the high electronegativity of oxygen and the presence of lone pairs, making this the primary site for coordination with positive metal ions.

Positive Potential (Blue): A region of strong positive potential would be expected around the enolic proton (if present), making it acidic. The hydrogen atoms on the aromatic thianaphthene ring would also show mildly positive potential.

Neutral/Intermediate Potential (Green): The carbon backbone and the sulfur atom within the thianaphthene ring would likely show intermediate potential.

The MEP map provides an intuitive prediction of where the molecule will interact with other species, confirming that the β-diketone oxygens are the most probable binding sites for metal cations. nih.gov

Modeling of Chelation Thermodynamics and Ligand-Ion Interactions

Computational methods can model the process of chelation, where the this compound ligand binds to a metal ion. This is crucial for understanding the stability and selectivity of the resulting metal complex. These studies often involve DFT calculations on the metal complex itself (e.g., a lanthanide ion coordinated by three ligands). rsc.org

By calculating the total electronic energies of the optimized free ligand, the free metal ion, and the final metal complex, one can determine the binding energy or reaction enthalpy (ΔH) for the chelation process.

Equation for Binding Energy: ΔEbinding = Ecomplex - (n * Eligand + Eion) (where n is the number of ligands)

A large, negative binding energy indicates a thermodynamically favorable and stable complex. These calculations can be performed for a series of different metal ions to predict the ligand's selectivity. For instance, comparing the binding energies of complexes with various lanthanide ions could reveal trends in stability across the series. mdpi.com Furthermore, analyzing the geometry of the calculated metal complex, including M-O bond lengths and coordination geometry, provides insight into the structural nature of the chelated species.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations are widely used to predict various types of spectra, which can then be compared with experimental data to confirm a molecule's structure. acs.orgnih.gov

Vibrational Spectra (IR and Raman): By performing a frequency calculation in DFT, the vibrational modes of this compound can be predicted. Each calculated frequency corresponds to a specific molecular motion (e.g., C=O stretching, C-F stretching, ring deformation). The predicted frequencies and their intensities can be used to generate a theoretical IR or Raman spectrum. Comparing this theoretical spectrum to an experimental one is a powerful method for structural verification. For example, the calculations would predict a strong vibrational frequency for the C=O groups, which would be expected to shift to a lower frequency upon coordination to a metal ion. nih.gov

NMR Spectra: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide the chemical shift for each nucleus in the molecule, which can be directly compared to experimental NMR data to help assign the observed peaks to specific atoms in the structure.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of excitation energies (in nm) and their corresponding oscillator strengths (a measure of transition probability). This allows for the prediction of the λmax values for the π→π* and n→π* transitions expected in the UV-Vis spectrum of the molecule, which arise from the conjugated thianaphthene and β-diketone systems.

Applications in Material Science and Organic Synthesis

Utilization in the Synthesis of Metal-Organic Frameworks (MOFs)

Thenoyltrifluoroacetone (TTA) serves as a crucial organic ligand in the synthesis of certain Metal-Organic Frameworks (MOFs), particularly those designed for luminescent applications. MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF are highly tunable based on the choice of its metallic and organic components.

Research has demonstrated the synthesis of a luminescent MOF using TTA and terbium (Tb³⁺) ions. wikipedia.org In this process, the TTA molecules act as chelating ligands, binding to the terbium ions. This chelation facilitates an efficient energy transfer from the TTA ligand to the metal ion, a phenomenon known as the "antenna effect." wikipedia.org The TTA ligand absorbs ultraviolet light and transfers the energy to the Tb³⁺ ion, which then emits light at its characteristic wavelength, in this case, a green emission at 541 nm. wikipedia.org The resulting material is a terbium-TTA MOF that exhibits a rod-like nanostructure. wikipedia.org Studies have shown that the concentration of the terbium ion during synthesis can influence the crystallinity and the intensity of the luminescence of the final MOF. wikipedia.org

These luminescent MOFs (LMOFs) are of significant interest for applications in chemical sensing, biological detection, and the development of optical devices. mdpi.comnih.gov

Role in the Development of Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Thenoyltrifluoroacetone is a key building block for a specific class of coordination polymers, especially with lanthanide elements like europium (Eu³⁺). These materials are not always porous like MOFs but are valued for their distinct physical properties, such as luminescence.

The synthesis of europium(III) thenoyltrifluoroacetonate complexes, such as Eu(TTA)₃·3H₂O, represents a prime example of TTA's role in forming coordination polymers. google.com These complexes are formed by reacting a europium salt with TTA, where TTA acts as a bidentate ligand, coordinating to the europium ion through its two oxygen atoms. google.com Often, other ancillary ligands, such as 1,10-phenanthroline, are incorporated into the structure to form ternary complexes like [Eu(TTA)₃(phen)]. This addition can enhance the photophysical properties by displacing water molecules that might quench the lanthanide's luminescence.

The resulting coordination polymers are renowned for their strong, sharp red-light emission upon UV excitation, a characteristic of the Eu³⁺ ion. This property makes them highly valuable for applications in:

Optoelectronic devices: As emissive layers in organic light-emitting diodes (OLEDs).

Biological imaging: As fluorescent probes.

Temperature sensors: The luminescence of Eu-TTA complexes can be temperature-sensitive. google.com

The table below summarizes key findings on TTA-based lanthanide complexes.

| Metal Ion | Complex/MOF Example | Key Finding | Potential Application |

| Terbium (Tb³⁺) | Tb-TTA MOF | Formation of nanorods with strong green luminescence via the antenna effect. wikipedia.org | Green lasers, optical sensors. wikipedia.org |

| Europium (Eu³⁺) | Eu(TTA)₃·3H₂O | Coordination complex with temperature-sensitive red luminescence. google.com | Biological thermometry, fluorescent probes. google.com |

| Europium (Eu³⁺) | [Eu(TTA)₃(phen)] | Ternary complex with enhanced luminescence due to synergistic effects. | Optoelectronics, luminescent materials. |

Precursor or Intermediate in the Synthesis of Complex Organic Molecules

While Thenoyltrifluoroacetone is a versatile building block in material science, its role as a precursor or intermediate for synthesizing more complex organic molecules in the pharmaceutical and agrochemical sectors is not well-documented in publicly available scientific literature.

There is no significant evidence in the reviewed literature to suggest that Thenoyltrifluoroacetone is used as a starting material or synthetic intermediate for the production of other pharmaceutical drugs. Its primary pharmacological relevance is as a direct-acting agent. It is known to be a potent inhibitor of cellular respiration by binding to and blocking Complex II (succinate-ubiquinone oxidoreductase) in the mitochondrial respiratory chain. wikipedia.org This inhibitory action is the basis of its use in biochemical and pharmacological research, rather than its use as a scaffold for building other therapeutic molecules.

Similarly, there is no available research that indicates the use of Thenoyltrifluoroacetone as a precursor or intermediate in the synthesis of agrochemicals such as herbicides, fungicides, or insecticides. Searches for its application in this field did not yield any relevant synthesis pathways or products derived from TTA.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The future development of 3-Thianaphthenoyltrifluoroacetone (3-TTA) hinges on the rational design and synthesis of next-generation analogues. The properties and reactions of metal complexes are highly dependent on the choice of the supporting ligand. nih.gov By systematically modifying the core structure of 3-TTA, researchers can fine-tune its characteristics for specific applications. The β-diketiminate ligand scaffold, for example, offers steric protection at a metal center through the choice of N-substituents, making them less labile and more suitable as spectator ligands. nih.gov

Key strategies for creating new analogues could include:

Substitution on the Thianaphthene (B1666688) Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the benzene (B151609) portion of the thianaphthene ring can alter the ligand's electronic properties. This can influence the stability and reactivity of its metal complexes, potentially enhancing selectivity for specific metal ions. nih.gov

Modification of the Trifluoroacetyl Group: Replacing the trifluoromethyl group (–CF₃) with other halogenated alkyl chains could modulate the acidity of the β-diketone and its binding affinity. This approach allows for the creation of ligands that are kinetically stabilized and can be used to develop new catalysts. figshare.com

Creation of Dimeric and Polymeric Structures: Using smaller substituents on the core structure could facilitate the formation of dimeric or polymeric metal complexes, which may exhibit novel catalytic or material properties. nih.gov

The synthesis of these new analogues can be achieved through established methods like the Claisen condensation, reacting a suitable 3-acetylthianaphthene (B74777) derivative with a trifluoroacetate (B77799) ester. Microwave-assisted synthesis offers a green and efficient alternative to conventional heating, often resulting in faster reactions and higher yields for metal-ligand complexes. mdpi.com The goal is to create a library of 3-TTA derivatives, each designed to probe specific interactions, whether with a metal ion for selective extraction or a biological target for therapeutic effect. alfachemic.com

Integration into Miniaturized Analytical Devices and Automated Systems

A significant translational perspective for 3-TTA and its derivatives lies in their integration into miniaturized total analysis systems (µ-TAS) and lab-on-a-chip (LOC) devices. kyushu-u.ac.jp These technologies offer numerous advantages, including rapid analysis, high portability, and reduced consumption of samples and reagents. kyushu-u.ac.jpresearchgate.net

Given the strong chelating nature of β-diketones, 3-TTA can serve as a highly effective recognition element in sensors for various analytes. dntb.gov.ua Future research can focus on:

Microfluidic Sensors: Incorporating 3-TTA into microfluidic channels to create compact analytical devices for detecting trace levels of metal ions in environmental or biological samples. researchgate.net For instance, a system could be designed where a sample flows through a channel, interacts with immobilized 3-TTA, and a change in luminescence or color is measured downstream. rsc.org

Automated Flow Systems: Using 3-TTA as a chromogenic or fluorogenic reagent in automated flow-injection analysis (FIA) systems. rsc.org These systems can be programmed for high-throughput screening, such as monitoring industrial effluents or clinical samples.

Integration with CMOS Technology: The development of low-cost, miniaturized detection systems can be achieved by coupling 3-TTA-based sensing elements with CMOS (Complementary Metal-Oxide-Semiconductor) photodetectors. mdpi.com This integration avoids the need for bulky and expensive equipment like photomultiplier tubes, paving the way for portable, point-of-care diagnostic tools. mdpi.com An optical multisensor system using near-infrared (NIR) luminescence from lanthanide complexes of thenoyltrifluoroacetone has already been proposed for the analysis of milk, demonstrating the feasibility of this approach. mdpi.com

Exploration of Catalytic Applications in Organic Transformations

Metal complexes of β-diketone ligands have shown significant promise as catalysts in various organic reactions. alfachemic.com Complexes of rare earth ions with β-diketones, for instance, are effective catalysts for polymerization and oligomerization. alfachemic.com The unique structure of 3-TTA makes its metal complexes intriguing candidates for future catalytic research.

Potential areas of exploration include:

Asymmetric Catalysis: Chiral analogues of 3-TTA could be synthesized to serve as ligands in transition-metal-catalyzed asymmetric reactions. The steric and electronic properties of the ligand can be modulated to influence the stereochemistry of the reaction, leading to the synthesis of enantiomerically pure compounds. researchgate.net

Polymerization Reactions: Following the precedent set by other acetylacetone-based rare earth complex catalysts, 3-TTA complexes could be investigated for their ability to catalyze reactions like the synthesis of high molecular weight polyethylene (B3416737) or the ring-opening polymerization of epichlorohydrin. alfachemic.com

Cross-Coupling Reactions: The robust and tunable nature of β-diketiminate ligands, which are structurally related to β-diketones, has made their metal complexes highly effective in cross-coupling reactions. nih.gov Future work could explore the potential of 3-TTA-based complexes in similar carbon-carbon or carbon-heteroatom bond-forming transformations.

The isolation of transient mono-β-diketonate intermediates in catalytic cycles has been challenging but is crucial for mechanistic understanding. figshare.com The design of sterically hindered 3-TTA analogues could help kinetically stabilize these intermediates, allowing for their characterization and the rational design of more efficient catalysts. nih.govfigshare.com

Advanced Material Science Applications (e.g., Optoelectronic Materials, Sensors)

The coordination of 3-TTA with lanthanide ions (e.g., Europium, Terbium, Neodymium, Ytterbium) is a particularly promising avenue for creating advanced functional materials. researchgate.netnih.gov The organic ligand can act as an "antenna," efficiently absorbing UV light and transferring the energy to the central metal ion, which then emits light at its characteristic, sharp wavelengths. nih.govmdpi.com

Optoelectronic Materials: Lanthanide β-diketonate complexes are renowned for their luminescent properties and are prime candidates for use as emitting layers in Organic Light-Emitting Diodes (OLEDs). researchgate.netunizar.es The high luminescent efficiency and pure color gamut of these complexes make them suitable for energy-efficient displays and solid-state lighting. researchgate.netnih.gov Future research on 3-TTA complexes could focus on synthesizing materials that emit in the near-infrared (NIR) region, which have applications in optical communication networks and sensor technology. mdpi.comunizar.es

Luminescent Sensors: The luminescence of 3-TTA-lanthanide complexes can be highly sensitive to the local chemical environment. This property can be exploited to create highly sensitive and selective sensors.

Metal Ion Detection: A novel sensor based on a europium-thenoyltrifluoroacetone complex demonstrated the ability to detect aluminum ions at parts-per-billion (ppb) levels through a ratiometric luminescent response. mdpi.com Similarly, a fluorescent sensor using TTA-derived carbon dots was developed for detecting uranium, samarium, and europium ions. acs.org 3-TTA derivatives could be tailored for even greater selectivity toward specific heavy or toxic metal ions. mdpi.comresearchgate.net

Oxygen Sensing: The luminescence of certain lanthanide complexes is quenched by molecular oxygen. This effect has been used to create optical oxygen sensors by immobilizing a terbium complex of thenoyltrifluoroacetone in a polymer film. google.comresearchgate.net 3-TTA complexes could be optimized for this purpose, with potential applications in medical monitoring and food packaging. researchgate.net

Further Elucidation of Biological Mechanisms of Action for Active Derivatives

The structural analog 2-thenoyltrifluoroacetone (B1682245) is well-documented as a potent inhibitor of mitochondrial complex II (succinate dehydrogenase), disrupting the electron transport chain and cellular respiration. nih.gov It is also known to inhibit other enzymes, such as carboxylesterase. researchgate.net These activities form the basis for exploring the biological potential of 3-TTA and its future derivatives.

Future research should aim to:

Identify Molecular Targets: While 3-TTA derivatives may also target mitochondrial complex II, it is crucial to perform comprehensive screening to identify all potential molecular targets. The altered structure may lead to different or more specific interactions with proteins.

Uncover Mechanisms of Action: For any derivative showing significant biological activity (e.g., anticancer or anti-inflammatory), detailed mechanistic studies are required. researchgate.net This includes investigating effects on key signaling pathways, such as those involved in apoptosis, cell cycle regulation, or inflammation (e.g., NF-κB, TNF-α). mdpi.com

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of 3-TTA analogues, researchers can establish clear SARs. This will provide insights into which structural features are essential for a given biological effect and guide the design of more potent and selective compounds.

Explore New Therapeutic Areas: The ability of β-diketones to form stable metal complexes and interact with biological systems suggests broad potential. researchgate.net Derivatives of 3-TTA could be investigated for a range of activities, including as antimicrobial or antiviral agents. researchgate.net

By systematically investigating these future research directions, the scientific community can unlock the full potential of this compound, translating its unique chemical properties into novel technologies and applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Thianaphthenoyltrifluoroacetone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via electrochemical methods or condensation reactions. For example, electrochemical synthesis in batch vs. flow cells has been compared: flow cells enhance mass transfer, reducing reaction time (e.g., 3 days at room temperature in THF with triethylamine as a base). Solvent choice (e.g., THF, acetone) and stoichiometric ratios of precursors (e.g., trifluoroacetic anhydride derivatives) critically impact purity and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are essential for confirming trifluoromethyl and thienyl group positions. For example, chemical shifts near -70 ppm are indicative of CF groups .

- X-ray Crystallography : Resolves crystal packing and bond-length discrepancies, particularly useful for verifying keto-enol tautomerism in β-diketone structures .

- FT-IR : Strong C=O stretches (~1700 cm) and C-F vibrations (~1200 cm) confirm functional groups .

Q. What are the key applications of this compound in coordination chemistry?

- Methodological Answer : The compound acts as a chelating agent for transition metals (e.g., Fe, Cu) due to its β-diketone structure. Experimental protocols involve:

- Adjusting pH to control metal-ligand stoichiometry.

- Using solvent extraction (e.g., chloroform/water systems) to isolate complexes.

- Monitoring binding via UV-Vis spectroscopy (e.g., absorbance shifts at 300–400 nm) .

Advanced Research Questions

Q. How can researchers optimize electrochemical synthesis parameters for this compound derivatives?

- Methodological Answer :

- Cell Design : Flow cells outperform batch reactors by improving electrode surface utilization (e.g., 20% higher yield at 0.5 mL/min flow rate) .

- Electrolyte Selection : Non-aqueous electrolytes (e.g., 0.1 M TBAP in acetonitrile) minimize side reactions.

- Potential Control : Cyclic voltammetry identifies optimal reduction potentials (-1.2 V to -1.5 V vs. Ag/AgCl) to avoid over-reduction .

Q. How should contradictory data on metal-binding affinities be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. For example:

- Solvent Effects : Dielectric constants influence stability constants (e.g., log K = 8.2 in ethanol vs. 7.5 in acetone) .

- pH Dependence : Protonation of the enolate form reduces chelation efficiency below pH 5.0. Use potentiometric titrations to map pH-dependent binding .

Q. What computational approaches are recommended for modeling this compound’s tautomeric equilibria?

- Methodological Answer :

Retrosynthesis Analysis